4-Bromo-6-nitrobenzene-1,3-diol
Description
4-Bromo-6-nitrobenzene-1,3-diol (CAS: 875235-16-8) is a brominated and nitrated derivative of resorcinol (benzene-1,3-diol). Its molecular formula is C₆H₄BrNO₄, featuring a bromine atom at the 4-position and a nitro group at the 6-position of the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its synthesis typically involves selective bromination and nitration of resorcinol derivatives, followed by purification via column chromatography to achieve high purity (95%, as reported in commercial sources) .
Properties
IUPAC Name |
4-bromo-6-nitrobenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHSEPWEWCKCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-nitrobenzene-1,3-diol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 4-bromophenol to introduce the nitro group, followed by hydroxylation to form the diol. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and subsequent hydroxylation can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of 4-Bromo-6-nitrobenzene-1,3-diol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-nitrobenzene-1,3-diol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in substitution reactions, where the aromatic ring reacts with electrophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The hydroxyl groups can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and nitric acid (HNO3) for bromination and nitration, respectively.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Reduction: The major product is 4-bromo-6-aminobenzene-1,3-diol.
Oxidation: The major product is 4-bromo-6-nitroquinone.
Scientific Research Applications
4-Bromo-6-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
4-Nitrobenzene-1,3-diol (CAS: 3163-07-3)
Structural Differences :
- Lacks the bromine substituent present in 4-Bromo-6-nitrobenzene-1,3-diol.
- Nitro group is positioned at the 4-carbon instead of the 6-carbon.
Key Properties :
- Molecular Formula: C₆H₅NO₄.
- Polarity : Reduced lipophilicity compared to the brominated analog due to the absence of bromine.
- Reactivity : The nitro group at the 4-position activates the ring for electrophilic substitution at the 2- and 6-positions, whereas bromine in 4-Bromo-6-nitrobenzene-1,3-diol deactivates the ring, directing further substitutions to specific sites .
Applications : Primarily used as a precursor in dye synthesis and analytical chemistry.
2-Bromo-4-nitrobenzene-1,3-diol (CAS: 1820648-97-2)
Structural Differences :
- Bromine is located at the 2-position instead of the 4-position.
- Nitro group remains at the 4-position.
Key Properties :
- Molecular Formula: C₆H₄BrNO₄ (same as the target compound).
- Acidity : Proximity of bromine to hydroxyl groups may enhance acidity due to electron-withdrawing effects .
Applications : Used in medicinal chemistry for building halogenated pharmacophores.
4-Bromo-6-(6-hydroxy-1,2-benzisoxazol-3-yl)benzene-1,3-diol (BXZ)
Structural Differences :
- Contains a fused benzisoxazole ring at the 6-position instead of a nitro group.
- Additional hydroxyl group on the benzisoxazole moiety.
Key Properties :
- Molecular Formula: C₁₃H₈BrNO₄.
- Spectral Characteristics : Distinct HRMS fragmentation patterns compared to nitro-substituted analogs due to the heterocyclic ring .
Applications : Investigated in drug discovery for CNS-targeting molecules.
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Purity | Key Applications |
|---|---|---|---|---|
| 4-Bromo-6-nitrobenzene-1,3-diol | C₆H₄BrNO₄ | 4-Br, 6-NO₂ | 95% | Pharmaceutical intermediates |
| 4-Nitrobenzene-1,3-diol | C₆H₅NO₄ | 4-NO₂ | >98% | Dye synthesis |
| 2-Bromo-4-nitrobenzene-1,3-diol | C₆H₄BrNO₄ | 2-Br, 4-NO₂ | 95% | Medicinal chemistry |
| BXZ | C₁₃H₈BrNO₄ | 4-Br, 6-Benzisoxazolyl-OH | N/A | CNS drug candidates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
